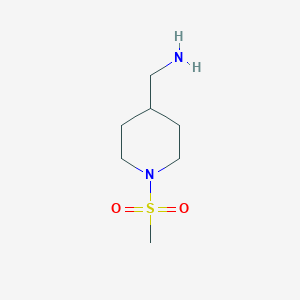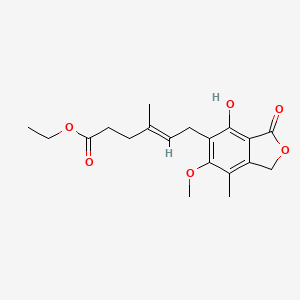
Mycophenolic acid ethyl ester
Vue d'ensemble
Description
Le mycophénolate d'éthyle est un composé chimique souvent trouvé comme une impureté potentielle dans les préparations commerciales du promédicament de l'acide mycophénolique, le mycophénolate mofétil . Il s'agit d'un dérivé ester de l'acide mycophénolique et il a la formule moléculaire C19H24O6 . Ce composé est principalement étudié pour son rôle dans la synthèse et la dégradation du mycophénolate mofétil, qui est un agent immunosuppresseur utilisé dans la transplantation d'organes et les maladies auto-immunes .
Applications De Recherche Scientifique
Ethyl Mycophenolate is primarily used in research to study the synthesis and degradation pathways of mycophenolate mofetil. Its applications include:
Chemistry: Used as a reference compound in the synthesis of mycophenolate derivatives.
Biology: Studied for its role in the metabolic pathways of mycophenolic acid.
Medicine: Investigated for its potential effects on immune response modulation.
Industry: Used in the quality control of mycophenolate mofetil production to ensure the purity of the final product
Mécanisme D'action
Target of Action
Ethyl Mycophenolate, also known as Mycophenolic acid ethyl ester, is a prodrug of Mycophenolic acid (MPA). The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .
Mode of Action
MPA selectively and reversibly inhibits IMPDH, thereby blocking the de novo pathway of purine synthesis in lymphocytes . This inhibition leads to a decrease in the proliferation of both T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .
Biochemical Pathways
The inhibition of IMPDH by MPA leads to a depletion of guanosine nucleotides, which interferes with the synthesis of DNA, RNA, and proteins required for immune cell production . This results in a reduction of both T-cell and B-cell proliferation, and the production of cytotoxic T-cells and antibodies .
Pharmacokinetics
Upon oral administration, Ethyl Mycophenolate is rapidly absorbed and hydrolyzed to MPA by esterases in the gut wall, blood, liver, and tissue . The oral bioavailability of MPA, subsequent to Ethyl Mycophenolate administration, ranges from 80.7% to 94% . MPA binds 97–99% to serum albumin in patients with normal renal and liver function . It is metabolized in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .
Result of Action
The action of Ethyl Mycophenolate results in a significant reduction in the immune response, making it an effective immunosuppressant. It is used to prevent organ rejection after hepatic, renal, and cardiac transplants . It has also been studied for the treatment of nephritis and other complications of autoimmune diseases .
Action Environment
The efficacy and stability of Ethyl Mycophenolate can be influenced by various environmental factors. For instance, patient renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of Ethyl Mycophenolate .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl Mycophenolate interacts with various enzymes and proteins. The active form of Ethyl Mycophenolate, Mycophenolic acid (MPA), prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection . This is achieved by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is needed by lymphocytes to make guanosine .
Cellular Effects
Ethyl Mycophenolate has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell-mediated immune responses and antibody formation . This can lead to higher rates of successful transplantation, avoiding the devastating effects of graft rejection .
Molecular Mechanism
The mechanism of action of Ethyl Mycophenolate is primarily through the inhibition of IMPDH. This enzyme facilitates the conversion of inosine monophosphate (IMP) to xanthosine monophosphate. Inhibition of IMPDH by Ethyl Mycophenolate causes the depletion of guanine nucleotides . This results in the suppression of lymphocyte proliferation, thereby suppressing cell-mediated immune responses and antibody formation .
Temporal Effects in Laboratory Settings
The effects of Ethyl Mycophenolate over time in laboratory settings are significant. It can take up to four to six weeks to see a response to Ethyl Mycophenolate . Regular monitoring of clinical effect is warranted when using this compound .
Dosage Effects in Animal Models
In animal models, the effects of Ethyl Mycophenolate vary with different dosages. Commonly, 10 mg/kg PO or IV administered twice a day is used in dogs . Higher doses often result in unacceptable gastrointestinal toxicity .
Metabolic Pathways
Ethyl Mycophenolate is involved in several metabolic pathways. It inhibits the enzyme IMPDH, which is involved in the de novo synthesis of guanine nucleotides . This results in the depletion of guanine nucleotides, thereby suppressing lymphocyte proliferation .
Transport and Distribution
Ethyl Mycophenolate is transported and distributed within cells and tissues. Following administration, Ethyl Mycophenolate is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du mycophénolate d'éthyle implique généralement l'estérification de l'acide mycophénolique. Une méthode courante est la réaction de l'acide mycophénolique avec l'éthanol en présence d'un catalyseur tel que l'acide sulfurique . La réaction est effectuée sous reflux pour assurer une estérification complète. Le produit est ensuite purifié par recristallisation ou techniques de chromatographie.
Méthodes de production industrielle : Dans les milieux industriels, la production du mycophénolate d'éthyle suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour maintenir les conditions de réaction. Le processus de purification peut inclure des étapes supplémentaires telles que l'extraction par solvant et la distillation pour obtenir des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le mycophénolate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide mycophénolique.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en dérivés de l'acide mycophénolique.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Acide mycophénolique.
Réduction : Dérivés de l'acide mycophénolique.
Substitution : Divers esters substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le mycophénolate d'éthyle est principalement utilisé dans la recherche pour étudier les voies de synthèse et de dégradation du mycophénolate mofétil. Ses applications comprennent :
Chimie : Utilisé comme composé de référence dans la synthèse de dérivés du mycophénolate.
Biologie : Étudié pour son rôle dans les voies métaboliques de l'acide mycophénolique.
Médecine : Investigué pour ses effets potentiels sur la modulation de la réponse immunitaire.
Industrie : Utilisé dans le contrôle qualité de la production de mycophénolate mofétil pour garantir la pureté du produit final
5. Mécanisme d'action
Le mécanisme d'action du mycophénolate d'éthyle est étroitement lié à celui de l'acide mycophénolique. L'acide mycophénolique inhibe la déshydrogénase monophosphate d'inosine, une enzyme cruciale pour la synthèse de novo des nucléotides guanosine. Cette inhibition conduit à la suppression de la prolifération des lymphocytes T et B, exerçant ainsi des effets immunosuppresseurs . Le mycophénolate d'éthyle, en tant que dérivé ester, est hydrolysé en acide mycophénolique in vivo, qui exerce ensuite ses effets par la même voie .
Composés similaires :
Acide mycophénolique : Le composé parent, largement utilisé comme immunosuppresseur.
Mycophénolate mofétil : Un promédicament de l'acide mycophénolique, utilisé dans la transplantation d'organes.
Mycophénolate de sodium : Une autre forme saline de l'acide mycophénolique avec des utilisations similaires.
Unicité : Le mycophénolate d'éthyle est unique dans son rôle d'intermédiaire et d'impureté dans la synthèse du mycophénolate mofétil. Contrairement au mycophénolate mofétil et au mycophénolate de sodium, qui sont utilisés directement comme immunosuppresseurs, le mycophénolate d'éthyle est principalement d'intérêt dans la recherche et le contrôle qualité industriel .
Comparaison Avec Des Composés Similaires
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.
Mycophenolate Sodium: Another salt form of mycophenolic acid with similar uses.
Uniqueness: Ethyl Mycophenolate is unique in its role as an intermediate and impurity in the synthesis of mycophenolate mofetil. Unlike mycophenolate mofetil and mycophenolate sodium, which are used directly as immunosuppressants, Ethyl Mycophenolate is primarily of interest in research and industrial quality control .
Propriétés
IUPAC Name |
ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWYKVMNNGRAOW-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113751 | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32483-51-5 | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32483-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mycophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL MYCOPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL55R8LNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)
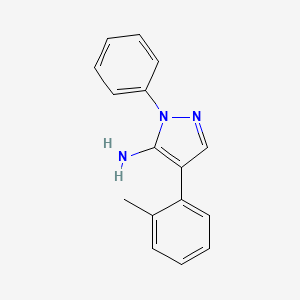
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B3125381.png)

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)

![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)

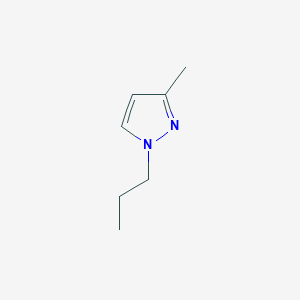
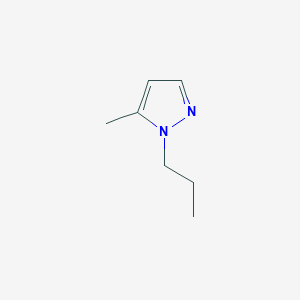
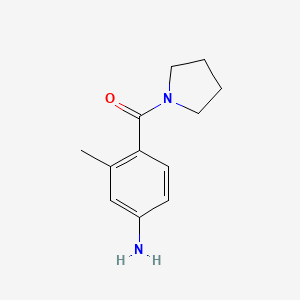
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)
